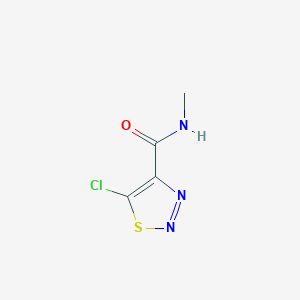
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-thiadiazole-4-carboxamide, 5-chloro-N-methyl- typically involves the reaction of N-tosylhydrazones with elemental sulfur in the presence of a catalyst such as tetrabutylammonium iodide. This metal-free methodology allows for the formation of substituted aryl 1,2,3-thiadiazoles . The reaction conditions usually include moderate temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 1,2,3-thiadiazole-4-carboxamide, 5-chloro-N-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,2,3-thiadiazole-4-carboxamide, 5-chloro-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of the compound have been found to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding of numerous oncoproteins . Inhibition of Hsp90 leads to the degradation of these oncoproteins, thereby exerting anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Thiadiazole: Another isomer of thiadiazole with similar biological activities but different chemical properties.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities, but with a different substitution pattern on the ring.
1,2,5-Thiadiazole: Exhibits unique properties and applications in materials science and coordination chemistry.
Uniqueness
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the N-methyl group enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug development .
Eigenschaften
CAS-Nummer |
149443-21-0 |
|---|---|
Molekularformel |
C4H4ClN3OS |
Molekulargewicht |
177.61 g/mol |
IUPAC-Name |
5-chloro-N-methylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C4H4ClN3OS/c1-6-4(9)2-3(5)10-8-7-2/h1H3,(H,6,9) |
InChI-Schlüssel |
RSLAIHGGKPFKDU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(SN=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


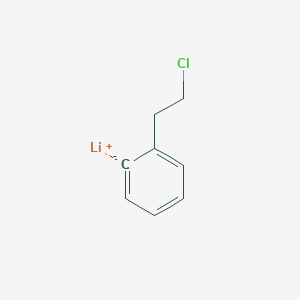

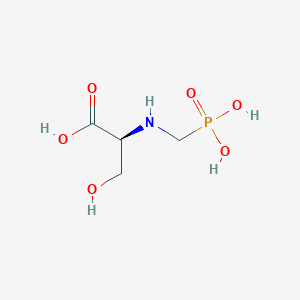
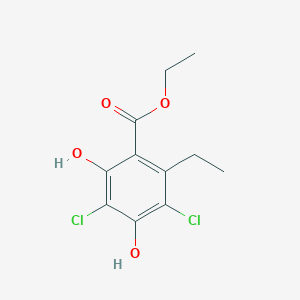
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)

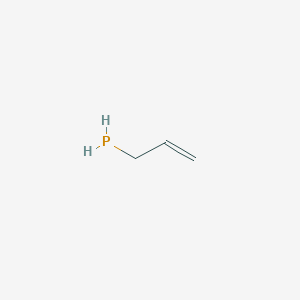
![4-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethoxy]-2-methoxybenzaldehyde](/img/structure/B14262223.png)
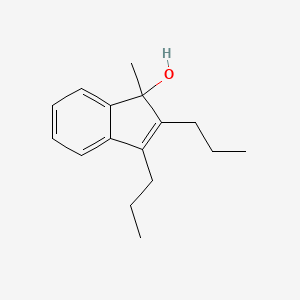
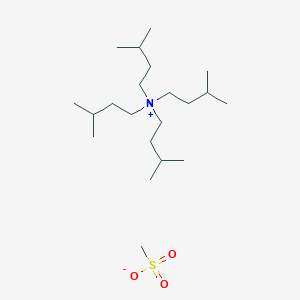



![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
